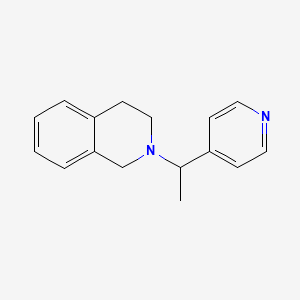

2-(1-(Pyridin-4-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Synthesis Analysis

While specific synthesis methods for “2-(1-(Pyridin-4-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline” were not found, similar compounds have been synthesized from α-bromoketones and 2-aminopyridines . Another method involved the use of spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .Molecular Structure Analysis

The molecular structure of similar compounds was elucidated using classical molecular simulation methods . These methods were used to describe the arrangement of intercalated molecules within a layered structure .Chemical Reactions Analysis

The reaction of similar compounds has been studied. For example, 4-cyanopyridine reacted with tertiary aliphatic amines photocatalyzed by a certain iridium(III) complex. The reactions led to arylation of the α-C–H bond of the amine to form the corresponding pyridin-4-yl derivatives along with unsubstituted pyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a density of 1.0±0.1 g/cm3, boiling point of 221.1±15.0 °C at 760 mmHg, and a flash point of 108.2±7.4 °C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

2-(1-(Pyridin-4-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline is a compound that falls within the broader class of tetrahydroisoquinoline derivatives. These compounds are of significant interest in organic chemistry due to their diverse chemical properties and applications. For instance, tetrahydroisoquinoline derivatives have been synthesized through various methods, such as the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates, yielding moderate to good yields of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives (Lu & Shi, 2007). This method demonstrates the versatility of tetrahydroisoquinolines in synthetic organic chemistry.

Applications in Catalysis and Organic Synthesis

Tetrahydroisoquinolines, including compounds similar to this compound, have found applications in catalysis and as intermediates in organic synthesis. They participate in Ugi reactions incorporating a redox-neutral amine C-H functionalization step, showcasing their utility in constructing complex organic molecules through efficient and novel pathways (Zhu & Seidel, 2016).

Role in Heterocyclic Chemistry

The structural motif of this compound is pivotal in heterocyclic chemistry. The compound's heterocyclic framework is integral to the synthesis of various heterocyclic compounds, which are essential in pharmaceuticals, agrochemicals, and materials science. For example, reactions involving cyclic amines and α,β-unsaturated carbonyl compounds have led to the development of redox-annulations that form ring-fused pyrrolines, highlighting the importance of tetrahydroisoquinoline derivatives in the formation of new heterocyclic structures (Kang et al., 2015).

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It is known that pyridine derivatives can exhibit a wide range of biological activities . They can interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .

Cellular Effects

Some pyridine derivatives have been shown to exhibit antimicrobial activity and can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that pyridine derivatives can exhibit different effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-(1-(Pyridin-4-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline at different dosages in animal models are not well studied. It is known that the effects of similar compounds can vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It is known that pyridine derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds can interact with transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

2-(1-pyridin-4-ylethyl)-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-13(14-6-9-17-10-7-14)18-11-8-15-4-2-3-5-16(15)12-18/h2-7,9-10,13H,8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSGIKDVOFPJOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetate](/img/structure/B2757175.png)

![N-(4-nitrophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2757181.png)

![2,5-Dimethyl-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrole-3-carboxylic acid](/img/structure/B2757189.png)

![N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)cyclopentanamine](/img/structure/B2757195.png)

![5-chloro-N-{3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2757197.png)